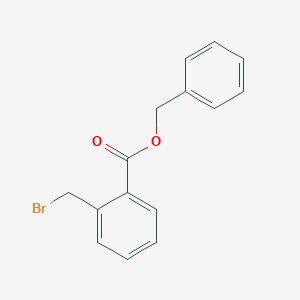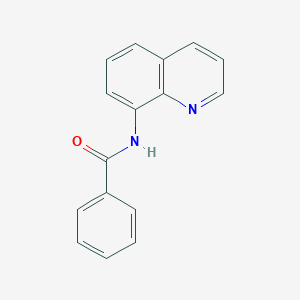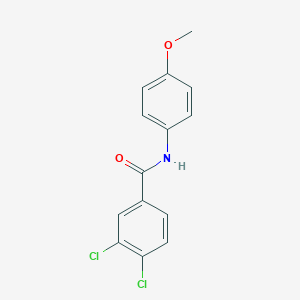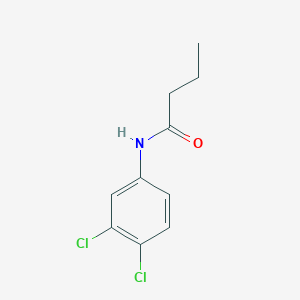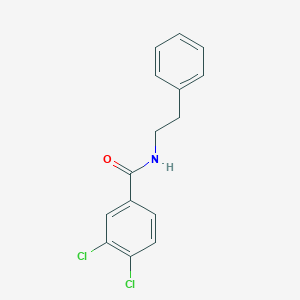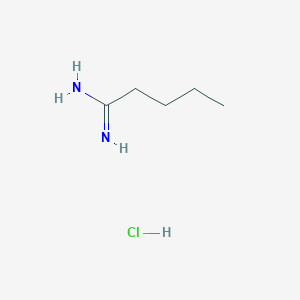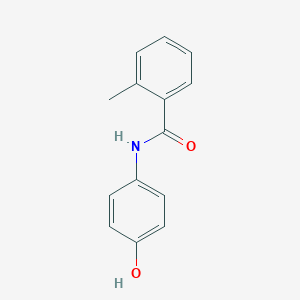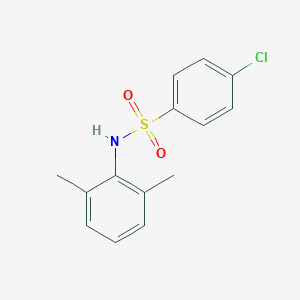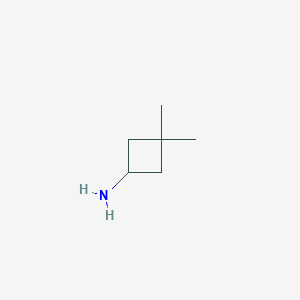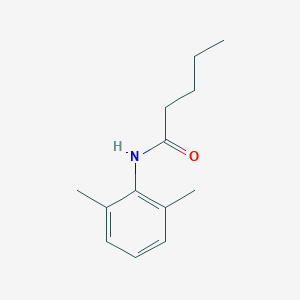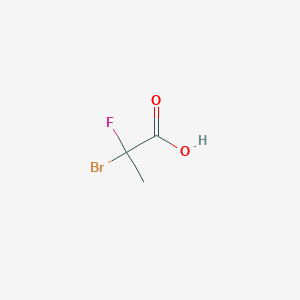
N-(3-chloro-4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)benzenesulfonamide, also known as N-(3-chloro-4-methylphenyl)benzenesulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide is not well understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemische Und Physiologische Effekte
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which has been shown to have potential therapeutic applications in the treatment of various diseases. It has also been shown to exhibit antimicrobial activity, which has been attributed to the presence of the sulfonamide group.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to exhibit promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. However, it also has several limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential area of research is the investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, the study of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields of study.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide involves the reaction of 3-chloro-4-methylaniline with benzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been widely used in the synthesis of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide and has been shown to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has been extensively used in scientific research due to its various applications. It has been used as a starting material in the synthesis of various bioactive molecules, including inhibitors of carbonic anhydrase, which have been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer. It has also been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit promising antimicrobial activity.
Eigenschaften
CAS-Nummer |
16937-26-1 |
|---|---|
Produktname |
N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Molekularformel |
C13H12ClNO2S |
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-7-8-11(9-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
InChI-Schlüssel |
YKNGOABEQLEFFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Andere CAS-Nummern |
16937-26-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





